3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea 3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea
Brand Name: Vulcanchem
CAS No.: 1105214-02-5
VCID: VC11809823
InChI: InChI=1S/C13H14N4O4/c1-8-4-3-5-17-11(19)6-10(16-12(8)17)21-7-9(18)15-13(20)14-2/h3-6H,7H2,1-2H3,(H2,14,15,18,20)
SMILES: CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC(=O)NC
Molecular Formula: C13H14N4O4
Molecular Weight: 290.27 g/mol

3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea

CAS No.: 1105214-02-5

Cat. No.: VC11809823

Molecular Formula: C13H14N4O4

Molecular Weight: 290.27 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea - 1105214-02-5

Specification

CAS No. 1105214-02-5
Molecular Formula C13H14N4O4
Molecular Weight 290.27 g/mol
IUPAC Name N-(methylcarbamoyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Standard InChI InChI=1S/C13H14N4O4/c1-8-4-3-5-17-11(19)6-10(16-12(8)17)21-7-9(18)15-13(20)14-2/h3-6H,7H2,1-2H3,(H2,14,15,18,20)
Standard InChI Key DJGLYYFGYGGXDP-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC(=O)NC
Canonical SMILES CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC(=O)NC

Introduction

Key Features:

  • Urea Group: Known for its role in medicinal chemistry as a scaffold for enzyme inhibitors.

  • Pyrido[1,2-a]pyrimidinone Core: A bicyclic system that often contributes to pharmacological properties such as anti-inflammatory or anticancer activities.

Potential Applications

Given the structural components:

  • Medicinal Chemistry: Compounds with urea and pyrimidinone groups are frequently explored as enzyme inhibitors (e.g., kinase inhibitors, urease inhibitors) or antiproliferative agents.

  • Biological Activity Prediction: The compound could be evaluated for activities such as:

    • Anti-inflammatory properties

    • Anticancer potential

    • Enzyme inhibition (e.g., urease or lipoxygenase)

Synthesis Pathway

While no direct synthesis method is provided in the results, similar compounds are often synthesized through:

  • Stepwise Coupling: Combining a urea derivative with an acylating agent containing the pyrido[1,2-a]pyrimidinone moiety.

  • Catalysis: Using bases or acids to facilitate coupling reactions.

Analytical Characterization

To confirm the identity and purity of the compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To determine molecular structure.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups.

Biological Evaluation

To explore its potential applications:

  • In Vitro Studies: Testing against cancer cell lines or enzymes like urease to assess inhibitory activity.

  • Molecular Docking: Computational studies to predict binding affinity with target proteins.

Data Table Example

PropertyDescription
Molecular FormulaC₁₂H₁₄N₄O₄
Molecular Weight~278 g/mol
Key Functional GroupsUrea, Pyrido[1,2-a]pyrimidinone
Potential ApplicationsEnzyme inhibition, anticancer activity
Analytical Techniques NeededNMR, MS, IR

If you have access to specific data about this compound or require assistance with related topics, please provide additional details for further analysis!

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